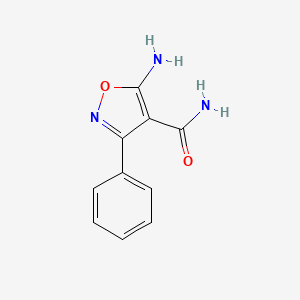

5-Amino-3-phenyl-1,2-oxazole-4-carboxamide

描述

5-Amino-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with ethyl oxalyl chloride, followed by cyclization with hydroxylamine . The reaction conditions often require a base such as triethylamine and solvents like dichloromethane. The reaction is usually carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

化学反应分析

Substitution Reactions

The carboxamide and amino groups participate in nucleophilic substitution under specific conditions.

Oxidation Reactions

The oxazole ring and amino group undergo oxidation to form derivatives with modified electronic properties.

Cyclization and Condensation

The amino group facilitates cyclocondensation with carbonyl compounds.

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions.

Reductive Amination

The amino group reacts with aldehydes in reductive environments.

| Reaction Type | Reagents/Conditions | Products | Key Findings | References |

|---|---|---|---|---|

| With aryl aldehydes | NaBH₃CN, MeOH | Secondary amine derivatives | Yields up to 85% with electron-deficient aldehydes. |

科学研究应用

Immunoregulatory Properties

5-Amino-3-phenyl-1,2-oxazole-4-carboxamide exhibits significant immunosuppressive effects. Research indicates that derivatives of this compound can modulate immune responses, particularly in the context of autoimmune diseases and inflammation.

Key Findings:

- Inhibition of Lymphocyte Proliferation: Studies have shown that this compound can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA), suggesting its potential as an immunosuppressant .

- Cytokine Modulation: The compound has been linked to the regulation of cytokines such as TNFα and IL-10, which are crucial in inflammatory responses. Its derivatives have demonstrated varying degrees of efficacy in modulating these cytokines .

Anticancer Potential

The compound's structure allows it to penetrate mitochondrial membranes, making it a candidate for cancer therapy. It has been observed to inhibit the growth of various cancer cell lines.

Case Studies:

- Cell Growth Inhibition: Research indicates that this compound can effectively inhibit the growth of neuroblastoma cells (SH-SY5Y), showcasing its potential in treating neurodegenerative diseases and certain cancers .

Drug Development Insights

The synthesis and evaluation of this compound derivatives have led to insights into their pharmacological properties. These compounds are being investigated for their roles as inhibitors in various biological pathways.

Research Highlights:

- Sphingolipid Metabolism: Compounds related to this compound have been studied for their ability to inhibit acid ceramidase (AC), an enzyme involved in sphingolipid metabolism. This inhibition is crucial for developing therapies targeting metabolic disorders and cancers associated with sphingolipid dysregulation .

作用机制

The mechanism of action of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

相似化合物的比较

Similar Compounds

Aleglitazar: An antidiabetic compound containing an oxazole ring.

Ditazole: A platelet aggregation inhibitor.

Mubritinib: A tyrosine kinase inhibitor.

Oxaprozin: A COX-2 inhibitor.

Uniqueness

5-Amino-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its amino and carboxamide groups contribute to its versatility in chemical reactions and potential biological activities .

生物活性

5-Amino-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound characterized by its unique oxazole ring structure, which includes an amino group and a carboxamide functional group. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry. The following sections will detail its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 218.21 g/mol. Its structure includes:

- An oxazole ring

- An amino group at the 5-position

- A phenyl group at the 3-position

- A carboxamide group at the 4-position

This specific arrangement contributes to its biological reactivity and potential therapeutic effects.

Biological Activity Overview

Research has identified several key biological activities associated with this compound:

Enzyme Inhibition

One of the primary areas of research involves the compound's role as an enzyme inhibitor . It has been shown to inhibit ceramidase, an enzyme involved in sphingolipid metabolism, which is crucial for cellular signaling and metabolism. This inhibition suggests potential applications in treating diseases related to sphingolipid dysregulation.

Antioxidant Properties

The compound exhibits significant antioxidant properties , which may protect cells from oxidative stress. This characteristic is particularly relevant in developing treatments for conditions exacerbated by oxidative damage.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties , showing effectiveness against various bacterial strains. Studies indicate that it can inhibit both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development .

Neuropharmacological Effects

The compound has also been studied for its interaction with monoamine oxidase (MAO) , suggesting potential antidepressant effects by prolonging the activity of neurotransmitters such as serotonin and dopamine in the central nervous system. This mechanism could be beneficial in managing mood disorders.

The mechanisms through which this compound exerts its effects include:

- Enzyme Interaction : By binding to specific enzymes (e.g., ceramidase and MAO), the compound modulates their activity, leading to altered biochemical pathways.

- Signal Transduction Modulation : The compound may influence various signal transduction pathways, potentially impacting cell growth and apoptosis.

- Antioxidative Mechanisms : Its antioxidant activity likely involves scavenging free radicals and enhancing cellular defense mechanisms against oxidative stress.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various oxazole derivatives, this compound was found to significantly inhibit the growth of Enterococcus faecium, demonstrating its potential as a lead compound for antibiotic development .

Case Study: Neuropharmacological Applications

Another investigation highlighted the neuropharmacological potential of this compound through its MAO inhibitory activity. In vitro studies demonstrated a significant increase in neurotransmitter levels when treated with the compound, suggesting its utility in developing antidepressants.

属性

IUPAC Name |

5-amino-3-phenyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-9(14)7-8(13-15-10(7)12)6-4-2-1-3-5-6/h1-5H,12H2,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYHRZLZAZQSPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70935810 | |

| Record name | 5-Amino-3-phenyl-1,2-oxazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15783-70-7 | |

| Record name | NSC86859 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-3-phenyl-1,2-oxazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-3-phenyl-1,2-oxazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。